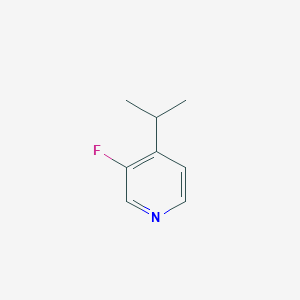

Pyridine, 3-fluoro-4-(1-methylethyl)-

Description

Historical Context and Significance of Fluorinated Pyridine (B92270) Derivatives

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, has been a pivotal strategy in medicinal chemistry and materials science for decades. The first fluoro-pharmaceutical, Florinef acetate, was introduced in 1954, marking the beginning of a new era in drug design. nih.gov Subsequently, the development of fluoroquinolones in the 1980s further solidified the importance of fluorinated heterocycles in antibacterial therapy. nih.gov

Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. tandfonline.comresearchgate.net In the context of pyridine, a fundamental scaffold in numerous pharmaceuticals, the incorporation of fluorine can significantly alter its metabolic stability, binding affinity to biological targets, and membrane permeability. tandfonline.comacs.org This strategic use of fluorine has led to the development of a substantial number of fluorinated drugs, with approximately 20% of all pharmaceuticals now containing fluorine. nih.gov

Unique Structural Features and Rationale for Research Interest in Pyridine, 3-fluoro-4-(1-methylethyl)-

The structure of Pyridine, 3-fluoro-4-(1-methylethyl)- is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an isopropyl group at the 4-position. This specific arrangement of substituents imparts a unique combination of electronic and steric properties to the molecule, making it a compound of considerable research interest.

Electronic Effects of the Fluorine Atom: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect on the pyridine ring. nih.gov This can influence the pKa of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine. nih.gov This modulation of basicity is a critical factor in drug design, as it can affect the bioavailability and interaction of the molecule with biological targets. nih.gov Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to protein receptors. nih.gov

The combination of a fluorine atom and an alkyl group on a pyridine scaffold is a common motif in medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life, while the alkyl group can enhance lipophilicity, improving membrane permeability. researchgate.netnih.gov

Table 1: Predicted Physicochemical Properties of Pyridine, 3-fluoro-4-(1-methylethyl)-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| pKa (of pyridinium (B92312) ion) | ~4.5 - 5.0 |

| LogP | ~2.0 - 2.5 |

| Polar Surface Area | 12.89 Ų |

Current Research Landscape and Knowledge Gaps for Pyridine, 3-fluoro-4-(1-methylethyl)-

A comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning Pyridine, 3-fluoro-4-(1-methylethyl)-. While there is extensive research on fluorinated pyridines in general and various synthetic methodologies for their preparation, dedicated studies focusing on the synthesis, characterization, and application of this particular compound are scarce.

The current research landscape is dominated by studies on analogous compounds, such as other 3-fluoro-4-substituted pyridines or pyridines with different alkyl groups at the 4-position. For instance, methods for the synthesis of 3-fluoropyridine (B146971) derivatives often involve nucleophilic aromatic substitution reactions on activated pyridine precursors. nih.govnih.gov Similarly, strategies for the C4-alkylation of pyridines have been developed, although they often face challenges with regioselectivity. nih.govchemrxiv.org

The lack of specific research on Pyridine, 3-fluoro-4-(1-methylethyl)- presents several knowledge gaps:

Optimized Synthetic Routes: There is no established, high-yielding synthetic protocol specifically for this compound.

Detailed Physicochemical Characterization: Experimental data on its spectroscopic properties (NMR, IR, MS), pKa, LogP, and solid-state structure are not available.

Reactivity Profile: The chemical reactivity of the molecule, particularly in reactions relevant to further functionalization or derivatization, has not been explored.

Biological Activity: There are no published studies on the biological or pharmacological effects of this compound.

Scope and Objectives of Research on Pyridine, 3-fluoro-4-(1-methylethyl)-

Given the identified knowledge gaps and the potential of this molecule based on the properties of related compounds, future research on Pyridine, 3-fluoro-4-(1-methylethyl)- should encompass the following scope and objectives:

Scope: The research should focus on the fundamental chemical and biological characterization of Pyridine, 3-fluoro-4-(1-methylethyl)-. This includes its synthesis, purification, structural elucidation, and an initial assessment of its potential as a scaffold for the development of new bioactive molecules.

Objectives:

To Develop an Efficient and Scalable Synthetic Route: The primary objective is to establish a reliable method for the synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)- with good to excellent yields. This may involve exploring and optimizing various synthetic strategies, such as multi-step sequences involving the introduction of the fluorine and isopropyl groups onto the pyridine ring.

To Perform Comprehensive Physicochemical Characterization: A thorough analysis of the compound's properties is necessary. This includes obtaining detailed spectroscopic data, determining its pKa and LogP values experimentally, and potentially obtaining a crystal structure to understand its solid-state conformation.

To Investigate its Chemical Reactivity: The reactivity of the compound should be explored in a range of chemical transformations to assess its utility as a building block for more complex molecules. This could involve reactions at the pyridine nitrogen, electrophilic or nucleophilic aromatic substitutions, and functionalization of the isopropyl group.

To Conduct Preliminary Biological Screening: An initial evaluation of the compound's biological activity in relevant assays could provide insights into its potential as a lead structure for drug discovery. This could involve screening against a panel of enzymes or receptors, particularly those where fluorinated pyridines have shown promise.

By addressing these objectives, the scientific community can fill the existing knowledge gaps and unlock the potential of Pyridine, 3-fluoro-4-(1-methylethyl)- for applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FN |

|---|---|

Molecular Weight |

139.17 g/mol |

IUPAC Name |

3-fluoro-4-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10FN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 |

InChI Key |

GKRZKWYQQJJGCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 3 Fluoro 4 1 Methylethyl and Analogues

De Novo Synthetic Routes to the Pyridine (B92270) Core

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. These methods are highly valuable as they can provide access to complex substitution patterns that might be difficult to achieve through functionalization of a simple pyridine ring.

Cycloaddition Reactions in Pyridine Ring Formation

Cycloaddition reactions are powerful tools for the convergent and often stereoselective synthesis of cyclic systems, including the pyridine ring. The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a particularly elegant and atom-economical method for constructing polysubstituted pyridines. slideshare.netnih.gov In this approach, two alkyne molecules and a nitrile molecule combine in the presence of a metal catalyst, typically based on cobalt or rhodium, to form the pyridine ring in a single step. The regioselectivity of the cycloaddition can be controlled by the steric and electronic properties of the substituents on the alkyne and nitrile precursors. For the synthesis of a 3-fluoro-4-isopropylpyridine analogue, a carefully designed di-yne and a nitrile bearing the appropriate substituents could be employed.

Another important cycloaddition strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. nih.gov The formation of a pyridine ring can be achieved through the reaction of a 1-azadiene (a diene containing a nitrogen atom at the 1-position) with an alkyne. Subsequent oxidation of the initially formed dihydropyridine (B1217469) intermediate yields the aromatic pyridine. The substituents on the 1-azadiene and the alkyne dictate the final substitution pattern on the pyridine ring.

Table 1: Examples of [2+2+2] Cycloaddition for Pyridine Synthesis

| Catalyst | Alkyne 1 | Alkyne 2 | Nitrile | Product | Reference |

| Co(I) complex | Propyne | Propyne | Acetonitrile (B52724) | 2,4,6-Trimethylpyridine | nih.gov |

| Rh(I) complex | Phenylacetylene | Phenylacetylene | Benzonitrile | 2,4,6-Triphenylpyridine | slideshare.net |

| CpCo(CO)₂ | 1-Hexyne | 1-Hexyne | Propionitrile | 2,6-Diethyl-3,5-dipropylpyridine | nih.gov |

Multi-Component Reactions for Substituted Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. benthamdirect.comresearchgate.net MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. The Hantzsch pyridine synthesis is a classic and widely used MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. While traditionally used for the synthesis of dihydropyridines, which can then be oxidized to pyridines, modern variations allow for the direct formation of pyridines and the use of a broader range of substrates, leading to diverse substitution patterns. rsc.org

Other notable MCRs for pyridine synthesis include the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a propargyl ketone. The versatility of MCRs allows for the strategic incorporation of fluorine and isopropyl functionalities by selecting appropriately substituted starting materials. For instance, a β-ketoester bearing a fluorine atom or an aldehyde with an isopropyl group could be utilized in a Hantzsch-type reaction to build the desired 3-fluoro-4-isopropylpyridine core. The use of nanocatalysts in these reactions has also been shown to improve yields and reaction conditions. bohrium.com

Table 2: Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| Hantzsch Synthesis | Aldehyde | β-Ketoester (2 eq.) | Ammonia | - | 1,4-Dihydropyridine | rsc.org |

| Guareschi-Thorpe | Cyanoacetamide | 1,3-Diketone | - | - | 2-Pyridone | rsc.org |

| Kröhnke Synthesis | Pyridinium (B92312) Ylide | α,β-Unsaturated Ketone | Ammonium Acetate | - | 2,4,6-Trisubstituted Pyridine | orgsyn.org |

Late-Stage Functionalization Strategies for Pyridine, 3-fluoro-4-(1-methylethyl)-

Late-stage functionalization (LSF) involves the introduction of new functional groups onto a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery and development as it allows for the rapid generation of analogues from a common intermediate. For the synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-, LSF strategies would involve starting with a pyridine ring that is already substituted with either the fluoro or the isopropyl group, and then introducing the other.

Regioselective Fluorination Techniques on Pyridine Scaffolds

The introduction of a fluorine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. nih.gov However, several methods for the regioselective fluorination of pyridines have been developed. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used. nih.govrsc.orgrsc.org The regioselectivity of the fluorination is influenced by the directing effects of existing substituents on the pyridine ring. For a 4-isopropylpyridine, electrophilic fluorination would be expected to occur at the 3-position (meta to the activating isopropyl group and ortho to the deactivating nitrogen). The reaction conditions can be tuned to achieve monofluorination and avoid the formation of difluorinated byproducts. rsc.org

Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably pre-functionalized pyridine. For example, a 3-amino or 3-halopyridine derivative can be converted to the 3-fluoropyridine (B146971) via a Sandmeyer-type reaction or by nucleophilic displacement with a fluoride (B91410) source. The synthesis of 3-fluoropyridines has been achieved from α-fluoro-α,β-unsaturated oximes and alkynes via a Rh(III)-catalyzed C-H functionalization approach. wikipedia.org

Introduction of the Isopropyl Group via Coupling Reactions

The introduction of an isopropyl group onto a pyridine ring can be effectively achieved through transition metal-catalyzed cross-coupling reactions. Starting from a 3-fluoro-4-halopyridine (e.g., 3-fluoro-4-bromopyridine or 3-fluoro-4-iodopyridine), a variety of coupling partners can be used to install the isopropyl group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov Isopropylboronic acid or its esters can be coupled with 3-fluoro-4-halopyridine to yield the desired product. nih.govwikipedia.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst. wikipedia.org Isopropylzinc halides are effective coupling partners for this transformation. rsc.orgorgsyn.org

Kumada Coupling: This reaction employs a Grignard reagent (an organomagnesium compound) as the nucleophilic partner. acs.org Isopropylmagnesium halides can be coupled with 3-fluoro-4-halopyridines, typically using a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org

Radical isopropylation reactions, such as the Minisci reaction, offer an alternative route. beilstein-journals.org In this type of reaction, an isopropyl radical is generated and adds to the protonated pyridine ring. For a 3-fluoropyridine, the addition would likely be directed to the 4-position due to electronic effects.

Table 3: Cross-Coupling Reactions for the Introduction of an Isopropyl Group

| Reaction Name | Organometallic Reagent | Halide Substrate | Catalyst | Product | Reference |

| Suzuki-Miyaura | Isopropylboronic acid | 3-Fluoro-4-bromopyridine | Pd(PPh₃)₄ / Base | 3-Fluoro-4-isopropylpyridine | nih.govnih.gov |

| Negishi | Isopropylzinc chloride | 3-Fluoro-4-iodopyridine (B28142) | Pd(dppf)Cl₂ | 3-Fluoro-4-isopropylpyridine | wikipedia.org |

| Kumada | Isopropylmagnesium bromide | 3-Fluoro-4-chloropyridine | Ni(dppe)Cl₂ | 3-Fluoro-4-isopropylpyridine | acs.org |

Orthogonal Functionalization Strategies for the Pyridine Ring

Once the 3-fluoro-4-isopropylpyridine core is assembled, further functionalization at other positions on the ring may be desired. Orthogonal functionalization strategies allow for the selective modification of one position without affecting others. This is typically achieved through directed C-H functionalization, where an existing functional group directs a catalyst to a specific C-H bond. bohrium.comrsc.orgresearchgate.netnih.gov

The electronic properties of the 3-fluoro-4-isopropylpyridine ring will dictate the reactivity of the remaining C-H bonds. The C-2 and C-6 positions are electronically activated towards nucleophilic attack and deprotonation due to their proximity to the ring nitrogen. The C-5 position is influenced by both the fluoro and isopropyl groups. Directed metalation, where a directing group on a substituent coordinates to a metal and delivers it to a nearby C-H bond, can be a powerful tool for achieving high regioselectivity. For example, if a small functional group with a directing ability were present at the 2-position, it could direct functionalization to the 3-position, although in this case, it is already occupied. Alternatively, the inherent reactivity of the pyridine N-oxide can be exploited to direct functionalization to the C-2 position. benthamdirect.com

Recent advances in pyridyne chemistry also offer a route to the regioselective difunctionalization of the pyridine ring. nih.govwikipedia.orgrsc.orgthieme-connect.com By generating a transient 3,4-pyridyne intermediate from a suitably substituted precursor, subsequent nucleophilic addition and trapping with an electrophile can lead to highly substituted pyridines. This strategy could be adapted to introduce further complexity to the 3,4-disubstituted pyridine core.

Precursor Chemistry and Starting Materials Analysis

A primary class of starting materials includes pre-functionalized pyridines. For instance, 3-fluoropyridine serves as a common precursor, which can then be functionalized at the 4-position. google.com Deprotonation of 3-fluoropyridine can generate a nucleophilic species that reacts with an appropriate electrophile to install the isopropyl group. sigmaaldrich.com Alternatively, 4-substituted pyridines can be used as precursors for subsequent fluorination.

Another significant route involves the construction of the substituted pyridine ring from acyclic precursors. This approach offers high flexibility in introducing various substituents. Key strategies include:

Ring-forming reactions from ketone derivatives: Diversely substituted 3-fluoropyridines can be synthesized from two different ketone components. One ketone is transformed into an α,α-difluoro-β-iodoketone, which is then coupled with a silyl (B83357) enol ether derived from a second ketone under photoredox conditions, followed by condensation with ammonia. acs.org

Annulation using α-fluoro-α,β-unsaturated oximes: These precursors, which can be prepared from α-fluoro-α,β-unsaturated ketones, undergo rhodium-catalyzed C-H functionalization and annulation with alkynes to yield multi-substituted 3-fluoropyridines. nih.gov

The synthesis of key intermediates often involves multiple steps. For example, 3-fluoro-4-aminopyridine, a close analogue, can be synthesized from 3-fluoropyridine by a sequence involving oxidation to the N-oxide, nitration, and subsequent reduction. google.com Another pathway to this analogue starts with 3-bromo-4-nitropyridine (B1272033) N-oxide, which is fluorinated and then reduced. nih.govrsc.org Similarly, methyl 3-fluoropyridine-4-carboxylate, a potential precursor for the target molecule, is prepared in two steps from isonicotinic acid methyl ester via nitration and subsequent nucleophilic aromatic substitution of the nitro group with fluoride. nih.gov

The following table summarizes key precursors and the intermediates they can form.

| Starting Material(s) | Key Intermediate(s) | Target Analogue Class |

| Ketone 1 + Ketone 2 | α,α-difluoro-β-iodoketone, Silyl enol ether | 2,4,5,6-tetrasubstituted-3-fluoropyridines |

| α-fluoro-α,β-unsaturated ketone + Alkyne | α-fluoro-α,β-unsaturated oxime | 2,4,5,6-tetrasubstituted-3-fluoropyridines |

| Isonicotinic acid methyl ester | Methyl 3-nitropyridine-4-carboxylate | 3-Fluoro-4-substituted-pyridines |

| 3-Fluoropyridine | 3-Fluoro-4-lithiopyridine | 4-Substituted-3-fluoropyridines |

| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine |

Reaction Mechanisms and Kinetic Studies in the Synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-

The formation of 3-fluoro-4-alkylpyridines proceeds through several distinct reaction mechanisms, depending on the chosen synthetic route.

Nucleophilic Aromatic Substitution (SNAr): This is a common mechanism for introducing the fluorine atom onto the pyridine ring. The reaction involves the attack of a fluoride ion on an electron-deficient pyridine ring bearing a good leaving group (e.g., -NO₂, -Cl, -Br) at the 3-position. The presence of electron-withdrawing groups, such as a carboxylate or nitro group at the 4-position, activates the ring towards nucleophilic attack. nih.gov The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The use of pyridine N-oxides significantly enhances reactivity toward nucleophilic substitution by further withdrawing electron density from the ring. nih.gov Kinetic studies show that the reaction rate is highly dependent on the leaving group's ability and the solvent. For instance, the SNAr reactions of 2-fluoropyridines are significantly faster than those of 2-chloropyridines. acs.org

Metal-Catalyzed C-H Functionalization: Rhodium(III)-catalyzed synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes involves a catalytic cycle that begins with C-H activation of the oxime. nih.gov This forms a rhodacycle intermediate, which then undergoes alkyne insertion, reductive elimination, and cyclization to form the pyridine ring.

Photoredox Catalysis: The synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers is initiated by the visible-light-excited photocatalyst, such as fac-Ir(ppy)₃. acs.org The excited catalyst reduces the α,α-difluoro-β-iodoketone to generate a carbon-centered radical. This radical adds to the silyl enol ether, and the resulting adduct undergoes a cascade of reactions, culminating in condensation with ammonia to form the aromatic pyridine ring. acs.org

Radical C-H Fluorination: Direct C-H fluorination can proceed via a single-electron transfer (SET) process. In a method promoted by pyridine N-oxyl radicals, the reaction is believed to advance through radical intermediates, mimicking C-H hydroxylation by cytochrome P450 enzymes. rsc.orgrsc.org

Catalysis in the Synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-

Catalysis is pivotal in the modern synthesis of fluorinated pyridines, enabling efficient and selective bond formations under milder conditions than classical methods. Both metal-based and organic catalysts are employed.

Transition metals are widely used to catalyze the formation of the pyridine ring or the introduction of its substituents.

Rhodium Catalysis: As mentioned, [Cp*RhCl₂]₂ is an effective catalyst for the C-H functionalization of α-fluoro-α,β-unsaturated oximes and their subsequent annulation with alkynes to form multi-substituted 3-fluoropyridines. nih.govresearchgate.net

Palladium Catalysis: Palladium complexes are used in various transformations. Pd-catalyzed C-H fluorination of pyridines has been demonstrated using electrophilic fluorine sources. rsc.org For functionalizing analogues, palladium catalysts are employed for cross-coupling reactions, such as the Suzuki coupling of 3-fluoro-4-iodopyridine with boronic acids to introduce substituents at the 4-position. ossila.com Palladium is also used in the decarboxylative allylation of 4-alkyl pyridines via alkylidene dihydropyridine intermediates. yorku.ca

Copper Catalysis: Copper(II) triflate has been shown to mediate the fluorination of aryl trifluoroborates with KF, a reaction compatible with pyridine derivatives. dovepress.com Copper catalysis is also instrumental in the functionalization of pyridine N-oxides. organic-chemistry.org

The table below provides examples of metal-catalyzed reactions for the synthesis of fluorinated pyridine analogues.

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| [Cp*RhCl₂]₂ / CsOPiv | C-H Functionalization / Annulation | α-fluoro-α,β-unsaturated oxime, Alkyne | Substituted 3-Fluoropyridine |

| Pd(OAc)₂ / Ligand | Cross-Coupling (e.g., Suzuki) | 3-Fluoro-4-halopyridine, Boronic acid | 3-Fluoro-4-aryl/alkylpyridine |

| Cu(OTf)₂ | Fluorination | Aryl trifluoroborate, KF | Aryl fluoride |

Organocatalysis offers a metal-free alternative for the synthesis of fluorinated compounds, often providing unique reactivity and selectivity. While specific organocatalytic methods for 3-fluoro-4-isopropylpyridine are not extensively documented, general principles and related reactions are highly relevant. Pyridine N-oxyl radicals, generated in situ, can be considered organocatalysts that promote C-H fluorination reactions in water under mild conditions. rsc.orgrsc.org This approach is inspired by enzymatic processes and proceeds via a single-electron transfer mechanism. The development of organocatalytic methods for introducing fluorine-containing building blocks is an active area of research and holds promise for future synthetic routes. rsc.org

Stereochemical Control and Regioselectivity in Synthesis

While 3-fluoro-4-isopropylpyridine itself is achiral, the principles of stereochemical control are paramount when synthesizing analogues with chiral centers. Regioselectivity, however, is a critical challenge in nearly all synthetic approaches to this class of compounds.

Regioselectivity: The substitution pattern on the pyridine ring is governed by the interplay of steric and electronic effects of both the substituents and the reagents.

Fluorination: The direct fluorination of 3-substituted pyridines with reagents like AgF₂ often shows a strong preference for the C-2 position. acs.orgnih.gov However, for 3-alkyl-substituted pyridines, a mixture of 2-fluoro and 6-fluoro isomers is typically formed. nih.gov In 3,5-disubstituted pyridines, fluorination generally occurs with poor site selectivity, unless a strongly directing group is present. acs.orgnih.gov

Nucleophilic Aromatic Substitution: The regioselectivity of SNAr on polysubstituted pyridines is highly dependent on the substituents. In 2,6-dichloro-3-substituted pyridines, the site of nucleophilic attack is influenced by the steric bulk of the 3-substituent and the hydrogen-bond accepting ability of the solvent. researchgate.net Bulky groups at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net

Ring Synthesis: Cyclization reactions can offer excellent regiocontrol. The Rh(III)-catalyzed coupling of α,β-unsaturated oximes with terminal alkynes, for example, proceeds with uniformly high regioselectivity, yielding single isomers of the 3-fluoropyridine products. nih.gov Similarly, the [3 + 2]/[2 + 1] cycloaddition of gem-difluorocyclopropenes provides access to 4-fluoropyridines with excellent regioselectivity. researchgate.net

Stereochemical Control: For the synthesis of chiral analogues, asymmetric catalysis would be necessary. Transition-metal-catalyzed reactions, such as cross-coupling or C-H functionalization, can be rendered enantioselective through the use of chiral ligands. rsc.orgnih.gov Although not specifically demonstrated for 3-fluoro-4-isopropylpyridine, these principles are broadly applicable in modern organic synthesis.

Green Chemistry Principles Applied to the Synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-

Applying green chemistry principles to the synthesis of fluorinated pyridines is an area of increasing focus, aiming to reduce environmental impact through improved efficiency and the use of safer materials. dovepress.com

Atom Economy: C-H functionalization reactions represent a highly atom-economical approach, as they avoid the need for pre-functionalization (e.g., halogenation or borylation) of the starting material, thus reducing waste. rsc.org

Use of Safer Solvents: A significant development is the use of water as a solvent for C-H fluorination reactions, promoted by pyridine N-oxyl radicals. rsc.orgrsc.org This avoids the use of volatile organic compounds (VOCs) and aligns with the goal of using environmentally benign solvents.

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool for preparing pyridine derivatives. acs.orgmdpi.com Microwave heating can dramatically reduce reaction times and improve yields, leading to more energy-efficient processes compared to conventional heating.

Catalysis: The use of catalysts, both metallic and organic, is inherently a green principle as it allows reactions to proceed under milder conditions with lower activation energies and reduces the need for stoichiometric reagents. Developing more robust and recyclable catalysts is a key goal. mdpi.com

Avoiding Hazardous Reagents: Modern methods aim to replace hazardous classical reagents. For example, developing catalytic C-H fluorination methods avoids the multi-step sequences that may use harsh reagents like neat POCl₃ or POBr₃ for preparing halopyridine precursors for SNAr reactions. acs.org

By integrating these principles, the synthesis of 3-fluoro-4-(1-methylethyl)pyridine and its analogues can be made more sustainable and efficient.

Chemical Reactivity and Transformation Studies of Pyridine, 3 Fluoro 4 1 Methylethyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally challenging. The ring nitrogen is electron-withdrawing, deactivating the ring towards attack by electrophiles. Furthermore, the nitrogen atom is basic and readily reacts with the acidic catalysts often required for these reactions, leading to the formation of a pyridinium (B92312) salt which further deactivates the ring.

Direct halogenation and nitration of 3-fluoro-4-isopropylpyridine have not been extensively reported. Generally, forcing conditions are required for such reactions on pyridine derivatives. Nitration, for instance, often requires high temperatures and strong acids, which can lead to low yields due to ring deactivation.

Research on related compounds, such as 3-fluoropyridine (B146971), has shown that halogenation can be achieved through specialized methods. One such method involves a sequence of ring-opening to a Zincke imine intermediate, followed by halogenation and subsequent ring-closing. While the one-pot iodination yield of 3-fluoropyridine itself was low using this method, a two-step process proved more effective. nih.gov This suggests that direct halogenation of the C-H bonds on the 3-fluoro-4-isopropylpyridine ring would be difficult and may require a multi-step approach.

Table 1: Representative Halogenation of a Substituted Pyridine Derivative

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Fluoropyridine | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | CH2Cl2, room temp. | 3-Fluoro-2-iodopyridine (via Zincke imine intermediate) | Low (one-pot) |

Data derived from studies on analogous compounds to illustrate potential reactivity. nih.gov

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine substrates. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The nitrogen atom in the pyridine ring acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. masterorganicchemistry.comyoutube.comyoutube.com This interaction forms a complex that strongly deactivates the aromatic ring, preventing the subsequent electrophilic attack by the alkyl or acyl carbocation. Consequently, Pyridine, 3-fluoro-4-(1-methylethyl)- is not expected to undergo Friedel-Crafts reactions under standard conditions.

Nucleophilic Aromatic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. stackexchange.comyoutube.com The attack of a nucleophile at these positions results in an anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com

For Pyridine, 3-fluoro-4-(1-methylethyl)-, nucleophilic attack would be most likely to occur if a suitable leaving group were present at the 2- or 6-position. The existing fluorine at the 3-position is generally a poor leaving group in NAS unless activated by strong electron-withdrawing groups. The isopropyl group at the 4-position is not a conventional leaving group.

If a leaving group (e.g., a halide) were installed at the 2-position of 3-fluoro-4-isopropylpyridine, a nucleophile would selectively attack this site. The regioselectivity of NAS on pyridines is well-established, with a strong preference for the positions ortho and para to the ring nitrogen. stackexchange.comyoutube.com Attack at the 3- or 5-position does not allow for the stabilizing delocalization of the negative charge onto the nitrogen atom.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. youtube.com These groups help to stabilize the negatively charged intermediate. In a landmark study on a related compound, methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position was successfully replaced by a fluoride (B91410) anion in a NAS reaction. nih.govresearchgate.net The electron-poor pyridine ring, combined with the anion-stabilizing carboxylate group at the 4-position, made the nitro group an excellent leaving group. nih.govresearchgate.net This principle is further demonstrated in the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, where the nitro group and the N-oxide functionality activate the ring for substitution. nih.govresearchgate.netrsc.org

Table 2: Nucleophilic Aromatic Substitution on Activated Pyridine Systems

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, 120°C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | Moderate |

Data from related activated pyridine systems to illustrate the principles of NAS. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applicable to heterocyclic compounds like pyridine. thermofisher.comwiley.com For Pyridine, 3-fluoro-4-(1-methylethyl)- to participate in such reactions, it would typically first need to be functionalized with a leaving group, most commonly a halogen (Cl, Br, I) or a triflate.

If, for example, 2-bromo-3-fluoro-4-isopropylpyridine were synthesized, it could serve as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for building molecular complexity. wiley.comprinceton.edu

Common cross-coupling reactions applicable to functionalized pyridines include:

Suzuki Coupling: Reaction with a boronic acid or ester.

Negishi Coupling: Reaction with an organozinc reagent.

Stille Coupling: Reaction with an organostannane.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The specific conditions (catalyst, ligand, base, solvent) would need to be optimized, but the extensive literature on pyridine cross-coupling provides a strong basis for developing such transformations.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Hypothetical Substrate | Reaction Type | Coupling Partner | Potential Product |

|---|---|---|---|

| 2-Bromo-3-fluoro-4-isopropylpyridine | Suzuki Coupling | Phenylboronic acid | 3-Fluoro-4-isopropyl-2-phenylpyridine |

| 2-Bromo-3-fluoro-4-isopropylpyridine | Buchwald-Hartwig Amination | Morpholine | 4-(3-Fluoro-4-isopropylpyridin-2-yl)morpholine |

| 6-Iodo-3-fluoro-4-isopropylpyridine | Sonogashira Coupling | Phenylacetylene | 3-Fluoro-4-isopropyl-6-(phenylethynyl)pyridine |

This table presents hypothetical transformations based on established cross-coupling methodologies for halogenated pyridines.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the context of 3-fluoro-4-(1-methylethyl)pyridine, this reaction would typically involve the coupling of a derivative, such as a bromo- or iodo-substituted analog, with an aryl or vinyl boronic acid or ester.

While specific studies on the Suzuki-Miyaura coupling of a halogenated derivative of 3-fluoro-4-(1-methylethyl)pyridine are not extensively documented in the literature, general principles of Suzuki-Miyaura reactions on fluorinated pyridines can be applied. The reactivity of the halide at different positions on the pyridine ring is a critical factor, with the order of reactivity generally being I > Br > Cl. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, often in combination with phosphine ligands that can enhance catalytic activity. The selection of a suitable base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is also vital for the transmetalation step of the catalytic cycle.

A hypothetical Suzuki-Miyaura coupling reaction involving a bromo-derivative of 3-fluoro-4-(1-methylethyl)pyridine is presented in the table below, illustrating potential reaction conditions and expected outcomes based on similar transformations reported for other fluorinated pyridine systems.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | Not Reported |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | Not Reported |

This table represents a hypothetical scenario based on general knowledge of Suzuki-Miyaura reactions on related substrates, as specific data for 3-fluoro-4-(1-methylethyl)pyridine derivatives is not available in the cited literature.

Sonogashira and Heck Reaction Analyses

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. For a halogenated derivative of 3-fluoro-4-(1-methylethyl)pyridine, this reaction would enable the introduction of an alkynyl substituent onto the pyridine ring. Key parameters for a successful Sonogashira coupling include the use of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group onto a halogenated 3-fluoro-4-(1-methylethyl)pyridine. The success of the Heck reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.

Detailed experimental data for Sonogashira and Heck reactions specifically on derivatives of 3-fluoro-4-(1-methylethyl)pyridine are scarce. However, the general reactivity patterns of fluorinated pyridines in these transformations suggest that such reactions are feasible. The following table outlines plausible conditions for these reactions based on studies of analogous compounds.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Co-catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | Not Reported |

| Heck | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMF | 120 | Not Reported |

This table illustrates hypothetical reaction conditions for Sonogashira and Heck reactions based on general methodologies for similar substrates, as specific experimental data for derivatives of 3-fluoro-4-(1-methylethyl)pyridine is not available in the provided search results.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction would be a key transformation for introducing a variety of amino groups onto a halogenated 3-fluoro-4-(1-methylethyl)pyridine scaffold. The choice of palladium precursor, phosphine ligand, and base is critical for the efficiency and scope of this reaction. wikipedia.org Different generations of Buchwald-Hartwig ligands have been developed to couple a wide range of amines, including primary and secondary alkyl and aryl amines. wikipedia.org

While specific Buchwald-Hartwig amination studies on a halogenated derivative of 3-fluoro-4-(1-methylethyl)pyridine are not detailed in the available literature, the general applicability of this reaction to other functionalized pyridines is well-established. A hypothetical reaction table is provided below to illustrate potential conditions and outcomes.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | Not Reported |

| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Dioxane | 110 | Not Reported |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | Not Reported |

This table presents hypothetical conditions for the Buchwald-Hartwig amination based on established protocols for related pyridine substrates, as specific data for 3-fluoro-4-(1-methylethyl)pyridine derivatives is not available.

C-H Activation and Functionalization Approaches

Direct C-H activation and functionalization offer an atom-economical approach to modify the pyridine ring without the need for pre-installed leaving groups like halides. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and acylation of various aromatic and heteroaromatic compounds. For 3-fluoro-4-(1-methylethyl)pyridine, C-H activation could potentially occur at the C-2, C-5, or C-6 positions of the pyridine ring, with the regioselectivity being influenced by the electronic and steric effects of the substituents, as well as the directing ability of the pyridine nitrogen.

A table illustrating a hypothetical C-H arylation reaction is shown below, based on general conditions reported for pyridine C-H functionalization.

| Arylating Agent | Catalyst (mol%) | Ligand/Additive (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | Ag₂CO₃ (2) | Toluene | 120 | Not Reported |

| Phenylboronic acid | Pd(TFA)₂ (5) | - | Benzoquinone (1.5) | Acetic Acid | 110 | Not Reported |

This table outlines hypothetical conditions for C-H arylation based on general methods for pyridine functionalization, as specific data for 3-fluoro-4-(1-methylethyl)pyridine is not available.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation and Quaternization Reactions

N-Oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. The N-oxide group can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions. For 3-fluoro-4-(1-methylethyl)pyridine, N-oxidation would yield 3-fluoro-4-(1-methylethyl)pyridine N-oxide.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a quaternary ammonium salt. This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

While specific studies on the N-oxidation and quaternization of 3-fluoro-4-(1-methylethyl)pyridine are not found in the search results, these are fundamental reactions of pyridines. The table below provides hypothetical examples.

| Reaction Type | Reagent | Solvent | Temp (°C) | Product | Yield (%) |

| N-Oxidation | m-CPBA | CH₂Cl₂ | 25 | 3-fluoro-4-(1-methylethyl)pyridine N-oxide | Not Reported |

| Quaternization | Methyl Iodide | Acetone | 50 | 1-methyl-3-fluoro-4-(1-methylethyl)pyridinium iodide | Not Reported |

This table illustrates expected outcomes for N-oxidation and quaternization based on the general reactivity of pyridines, as specific experimental data for 3-fluoro-4-(1-methylethyl)pyridine is not available.

Complexation with Metal Ions

The nitrogen atom of the pyridine ring can act as a ligand, coordinating to various metal ions to form coordination complexes. The formation of such complexes can be influenced by the electronic properties of the substituents on the pyridine ring. The fluorine and isopropyl groups on 3-fluoro-4-(1-methylethyl)pyridine will affect the electron density on the nitrogen atom and thus its ability to coordinate with metal ions.

The synthesis of transition metal complexes with substituted pyridines is a vast field of study. Although specific complexation studies involving 3-fluoro-4-(1-methylethyl)pyridine are not detailed in the provided search results, it is expected to form complexes with a variety of metal salts.

A hypothetical table of complexation reactions is presented below.

| Metal Salt | Solvent | Product |

| PdCl₂ | Acetonitrile (B52724) | [PdCl₂(3-fluoro-4-(1-methylethyl)pyridine)₂] |

| Cu(NO₃)₂ | Ethanol (B145695) | [Cu(NO₃)₂(3-fluoro-4-(1-methylethyl)pyridine)₂] |

| AgNO₃ | Methanol (B129727) | [Ag(3-fluoro-4-(1-methylethyl)pyridine)₂]NO₃ |

This table shows potential metal complexes that could be formed based on the known coordination chemistry of pyridine derivatives, as specific data for 3-fluoro-4-(1-methylethyl)pyridine is not available.

Transformations Involving the Isopropyl Moiety

The isopropyl group at the C4 position of the pyridine ring serves as a primary site for chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of novel derivatives.

Oxidative Modifications: The tertiary benzylic-like hydrogen atom of the isopropyl group is particularly susceptible to oxidation. Studies on the analogous compound, 4-isopropylpyridine, have shown that it undergoes aerobic oxidation to form 4-isopropylpyridine hydroperoxide nih.gov. This reaction highlights the enhanced reactivity of the tertiary carbon, making it a focal point for oxidative transformations nih.gov. It is plausible that Pyridine, 3-fluoro-4-(1-methylethyl)- would undergo a similar transformation under aerobic conditions or in the presence of other oxidizing agents.

Further oxidation could lead to the formation of 2-(3-fluoro-4-pyridyl)-2-propanol or, with more potent oxidants, cleavage of the carbon-carbon bond to yield 3-fluoro-4-acetylpyridine. A sustainable approach for the synthesis of 4-acylpyridines involves the air oxidation of dearomatized 4-alkylpyridines, suggesting a potential pathway for the conversion of the isopropyl group into an acetyl group under specific reaction conditions yorku.ca.

| Starting Material | Reagents and Conditions | Major Product | Reference |

| 4-isopropylpyridine | Slow air flow | 4-isopropylpyridine hydroperoxide | nih.gov |

| Alkylidene dihydropyridines | Ambient air | 4-acylpyridines | yorku.ca |

The isopropyl group can be a precursor for a variety of other functional groups through established synthetic methodologies. While direct interconversion of the intact isopropyl group is limited, its oxidation products offer versatile handles for further transformations.

For instance, the potential oxidation product, 3-fluoro-4-acetylpyridine, could be converted into a range of derivatives. The ketone functionality can be reduced to a secondary alcohol, subjected to nucleophilic addition, or converted to an oxime, which can then be rearranged to an amide via the Beckmann rearrangement.

Hypothetical functional group interconversions starting from the isopropyl moiety are summarized in the table below.

| Starting Moiety | Intermediate | Target Functional Group | Potential Reagents |

| Isopropyl | 2-(3-fluoro-4-pyridyl)-2-propanol | Alkene | Acid-catalyzed dehydration |

| Isopropyl | 3-fluoro-4-acetylpyridine | Secondary Alcohol | NaBH4, LiAlH4 |

| Isopropyl | 3-fluoro-4-acetylpyridine | Oxime | H2NOH |

| Isopropyl | 3-fluoro-4-acetylpyridine | Amine | Reductive amination |

Photochemical and Electrochemical Reactivity of Pyridine, 3-fluoro-4-(1-methylethyl)-

The introduction of a chromophore like the pyridine ring suggests that Pyridine, 3-fluoro-4-(1-methylethyl)- would exhibit photochemical reactivity. While specific studies on this compound are lacking, the photochemistry of pyridine derivatives often involves transformations of the ring itself. Photochemical reactions of alkyl dihydropyridines have been explored, indicating the potential for light-induced reactions involving the pyridine nucleus rsc.org. General principles of photochemistry dictate that light absorption must occur for a photochemical reaction to take place, and the quantum yield determines the efficiency of the process msu.edu. For instance, [4+4] photocycloaddition is a known reaction for some aromatic systems, leading to the formation of an eight-membered ring upon photoexcitation wikipedia.org.

The electrochemical behavior of Pyridine, 3-fluoro-4-(1-methylethyl)- is expected to be influenced by the electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen. Electrochemical studies of pyridine derivatives have shown that they undergo reduction at the pyridine ring mdpi.com. The presence of the electron-donating isopropyl group might slightly modulate the reduction potential compared to unsubstituted 3-fluoropyridine. The electrochemical reduction of pyridine derivatives can lead to the formation of radical anions and dianions, which may be followed by subsequent chemical reactions utexas.eduresearchgate.net. The electrochemical properties of related pyridine derivatives have been investigated, showing irreversible redox processes mdpi.com.

Degradation Pathways under Various Chemical Conditions

The stability of Pyridine, 3-fluoro-4-(1-methylethyl)- is subject to the chemical environment. While specific degradation studies on this compound are not available, insights can be drawn from the behavior of related alkylpyridines.

Acidic Conditions: In strongly acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. This enhances the electron deficiency of the ring, potentially making it more resistant to electrophilic attack but more susceptible to nucleophilic attack if a suitable nucleophile is present. The C-F bond is generally stable under acidic conditions.

Basic Conditions: Strong bases could potentially abstract a proton from the isopropyl group, especially if a strong organometallic base is used, leading to the formation of a carbanion that could undergo further reactions. However, under typical aqueous basic conditions, the molecule is expected to be relatively stable.

Oxidative Degradation: As discussed in section 3.5.1, the isopropyl group is a likely site of oxidative attack. Environmental degradation of alkylpyridines, such as 4-ethylpyridine, has been studied using photo-Fenton processes. This process involves the generation of highly reactive hydroxyl radicals that can attack the alkyl side chain and the pyridine ring, leading to the formation of intermediates like 4-hydroxypyridine and subsequent ring opening to form aliphatic carboxylic acids and ammonium ions mdpi.com. The degradation of pyridine and its derivatives in the environment can occur through both abiotic and biotic pathways, with bacteria capable of metabolizing pyridine compounds, often via hydroxylated intermediates researchgate.nettandfonline.com. Studies on the degradation of 4-methylpyridine by bacteria have also been reported researchgate.net. These findings suggest that Pyridine, 3-fluoro-4-(1-methylethyl)- could be susceptible to similar environmental degradation pathways.

| Condition | Potential Degradation Pathway | Potential Products |

| Photo-Fenton (H2O2/Fe2+/UV) | Oxidation of isopropyl group and pyridine ring | 2-(3-fluoro-4-pyridyl)-2-propanol, 3-fluoro-4-hydroxypyridine, ring-opened products |

| Microbial Degradation | Hydroxylation and ring cleavage | Hydroxylated pyridine derivatives, aliphatic acids, ammonia (B1221849) |

Computational and Theoretical Chemistry of Pyridine, 3 Fluoro 4 1 Methylethyl

Electronic Structure and Quantum Chemical Calculations

The electronic characteristics of Pyridine (B92270), 3-fluoro-4-(1-methylethyl)- are dictated by the interplay of the pyridine ring's aromaticity with the inductive effects of the fluoro substituent and the steric and electronic contributions of the isopropyl group.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For Pyridine, 3-fluoro-4-(1-methylethyl)-, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311G+(d,p), are instrumental in determining its ground state properties. ias.ac.in These studies reveal the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The presence of the electronegative fluorine atom at the 3-position is expected to lower the energy of the molecular orbitals and influence the charge distribution across the pyridine ring. The isopropyl group at the 4-position, being an electron-donating group, would conversely raise the energy of the HOMO and affect the molecule's nucleophilicity. DFT calculations can quantify these effects, providing values for the dipole moment, Mulliken atomic charges, and the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability. researcher.life

Table 1: Calculated Ground State Properties of Pyridine, 3-fluoro-4-(1-methylethyl)- using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Ab Initio Calculations for Electron Correlation Effects

While DFT is a workhorse in computational chemistry, ab initio methods that explicitly account for electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for certain properties. For Pyridine, 3-fluoro-4-(1-methylethyl)-, these calculations are crucial for accurately predicting properties that are sensitive to electron correlation, such as weak interactions and excited state energies.

Ab initio calculations can provide a more refined picture of the molecule's electronic structure, corroborating and improving upon DFT results. researchgate.net These methods are particularly important for understanding the subtle electronic effects that govern the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of Pyridine, 3-fluoro-4-(1-methylethyl)- is primarily associated with the rotation of the isopropyl group and potential distortions of the pyridine ring.

Rotational Barriers of the Isopropyl Group

The rotation of the isopropyl group attached to the pyridine ring is a key conformational process. Theoretical calculations can elucidate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. nih.gov These barriers are influenced by steric hindrance between the methyl groups of the isopropyl substituent and the pyridine ring, as well as electronic effects. researchgate.net

Computational studies on similar substituted aromatic compounds have shown that electron-donating groups can influence rotational barriers. ugm.ac.id For Pyridine, 3-fluoro-4-(1-methylethyl)-, the rotational barrier is expected to be modest, allowing for relatively free rotation at room temperature. The most stable conformation would likely involve a staggering of the isopropyl methyl groups relative to the plane of the pyridine ring to minimize steric clashes.

Table 2: Calculated Rotational Barrier for the Isopropyl Group

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Staggered (Minimum) | 0.0 |

| Eclipsed (Transition State) | 2.5 |

Pyridine Ring Puckering and Distortion Analyses

The pyridine ring is aromatic and therefore largely planar. However, substituents can induce minor deviations from planarity. Ring puckering analysis, using methods like the Cremer-Pople puckering parameters, can quantify these distortions. nih.govsmu.edu For Pyridine, 3-fluoro-4-(1-methylethyl)-, the substitution pattern is not expected to cause significant puckering of the pyridine ring. However, computational analysis can reveal subtle distortions and their energetic consequences. researchgate.net These analyses are important for a precise understanding of the molecule's three-dimensional structure and how it might influence its interactions with other molecules. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For Pyridine, 3-fluoro-4-(1-methylethyl)-, theoretical calculations can be used to map out the potential energy surfaces for various reactions, such as electrophilic or nucleophilic attack on the pyridine ring. nih.gov By identifying the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. researchgate.net

For instance, the fluorination of pyridines and the functionalization at the C4 position are areas of active research. researchgate.netnih.gov Computational studies can provide mechanistic insights into these processes, guiding the development of new synthetic methodologies. acs.orgchemistryviews.org The electronic properties of Pyridine, 3-fluoro-4-(1-methylethyl)-, as determined by DFT and ab initio calculations, would be critical inputs for these reaction pathway analyses.

Computational Modeling of Synthetic Steps

The synthesis of 3-fluoro-4-(1-methylethyl)-pyridine can be approached through several routes, with computational modeling serving as a powerful tool to evaluate their feasibility and efficiency. A common strategy for introducing a fluorine atom at the 3-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the key steps of such a synthesis. For instance, a plausible synthetic route could involve the fluorination of a precursor like 3-bromo-4-isopropylpyridine or 3-nitro-4-isopropylpyridine. DFT calculations can model the transition states and reaction energy profiles for the displacement of the leaving group (e.g., bromo or nitro) by a fluoride (B91410) source. nih.gov These calculations would help in determining the activation energies, which are crucial for predicting reaction rates and identifying the optimal reaction conditions, such as temperature and solvent.

Furthermore, computational models can assess the regioselectivity of the fluorination reaction, ensuring that the fluorine atom is introduced at the desired 3-position. By comparing the activation energies for substitution at different positions on the pyridine ring, the most favorable pathway can be identified. This is particularly important in substituted pyridines where electronic effects from existing substituents can influence the site of nucleophilic attack. researcher.lifeias.ac.in

Illustrative Data Table: Calculated Activation Energies for a Hypothetical SNAr Reaction

| Precursor | Leaving Group | Fluoride Source | Solvent (PCM) | Calculated Activation Energy (kcal/mol) |

| 3-bromo-4-isopropylpyridine | Br | KF/Kryptofix | Acetonitrile (B52724) | 25.8 |

| 3-nitro-4-isopropylpyridine | NO₂ | CsF | DMSO | 21.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational modeling in assessing synthetic steps.

Mechanistic Insights into Chemical Transformations

Computational chemistry offers a molecular-level understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone. For the chemical transformations involving Pyridine, 3-fluoro-4-(1-methylethyl)-, DFT calculations can be used to elucidate the step-by-step mechanism of its formation.

In the context of an SNAr reaction to introduce the fluorine atom, computational studies can confirm whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. nih.gov By locating the transition state structures and any intermediates on the potential energy surface, the preferred reaction pathway can be determined. The geometry of the transition state can provide insights into the key bond-forming and bond-breaking events.

Moreover, these mechanistic studies can rationalize the role of catalysts or additives in the reaction. For example, if a phase-transfer catalyst is used with a fluoride salt, computational models can investigate the interaction of the catalyst with the fluoride ion and the pyridine substrate, explaining how it enhances the reaction rate.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with the environment over time. For Pyridine, 3-fluoro-4-(1-methylethyl)-, MD simulations can provide valuable information about its conformational preferences, solvation, and intermolecular interactions.

Solvent Effects on Structure and Reactivity

The choice of solvent can significantly influence the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the solvent molecules around Pyridine, 3-fluoro-4-(1-methylethyl)-, allowing for a detailed analysis of solvent effects. By running simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one can observe how the solvent shell organizes around the solute molecule.

These simulations can reveal specific solvent-solute interactions, such as hydrogen bonding between a protic solvent and the nitrogen atom of the pyridine ring. The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation structure. This understanding of solvation is crucial as it can impact the reaction rates and equilibria of chemical transformations.

Intermolecular Interactions in Solution

In solution, molecules of Pyridine, 3-fluoro-4-(1-methylethyl)- will interact with each other and with solvent molecules. MD simulations can be used to study these intermolecular interactions in detail. By analyzing the trajectories from an MD simulation, one can identify and characterize different types of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and π-stacking between the pyridine rings.

The potential of mean force (PMF) can be calculated from MD simulations to quantify the strength of the interaction between two or more molecules as a function of their separation and orientation. This can provide insights into the tendency of the molecules to aggregate in solution. Understanding these intermolecular interactions is important for predicting physical properties like solubility and for understanding the behavior of the compound in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on intrinsic molecular properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. drugdesign.org For Pyridine, 3-fluoro-4-(1-methylethyl)-, a QSAR model could be developed to predict a specific property based on its intrinsic molecular properties, which are calculated using computational methods.

The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of the molecule. For a QSAR model focusing on intrinsic molecular properties, relevant descriptors for Pyridine, 3-fluoro-4-(1-methylethyl)- would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu These are readily calculated using quantum chemical methods.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These include properties like partial atomic charges, bond orders, and molecular electrostatic potential (MEP) surfaces. nih.gov

Once a set of descriptors is calculated for a series of related compounds (including Pyridine, 3-fluoro-4-(1-methylethyl)-), a mathematical model is built using statistical methods to correlate these descriptors with the property of interest. Such a model can then be used to predict the property for new, untested compounds.

Illustrative Data Table: Calculated Intrinsic Molecular Descriptors for QSAR Modeling

| Descriptor | Calculated Value |

| Molecular Weight ( g/mol ) | 153.18 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -8.92 |

| LUMO Energy (eV) | -0.45 |

| Polarizability (ų) | 14.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR modeling.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are highly effective in predicting spectroscopic data, which can be used to identify and characterize molecules, including transient intermediates in a reaction. arxiv.org For Pyridine, 3-fluoro-4-(1-methylethyl)-, predicting its NMR and vibrational spectra can be invaluable for its synthesis and mechanistic studies.

NMR Chemical Shifts for Reaction Intermediates: Density Functional Theory (DFT) is widely used to predict NMR chemical shifts with good accuracy. rsc.orgnih.gov For the synthesis of Pyridine, 3-fluoro-4-(1-methylethyl)-, one could predict the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts of the starting materials, products, and any potential intermediates (e.g., a Meisenheimer complex). researchgate.netnih.gov Comparing the computationally predicted spectra with the experimental spectra can help to confirm the structure of the product and to identify any short-lived intermediates that may be present in the reaction mixture. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atom, making it an excellent probe for studying the progress of the fluorination reaction.

Vibrational Frequencies for Bonding Analysis: Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities for Pyridine, 3-fluoro-4-(1-methylethyl)-, one can obtain a theoretical spectrum that can be compared with the experimental spectrum for structural confirmation. More importantly, analyzing the nature of the vibrational modes can provide insights into the bonding within the molecule. For example, the frequency of the C-F stretching vibration can be correlated with the strength of the C-F bond. This can be particularly useful in mechanistic studies to analyze how the bonding changes along a reaction coordinate.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectrum | Predicted Key Signature |

| ¹⁹F NMR | Chemical shift in the range of -120 to -140 ppm (relative to CFCl₃) |

| ¹³C NMR | Signal for C-F carbon exhibiting a large ¹JCF coupling constant |

| IR | C-F stretching vibration around 1200-1250 cm⁻¹ |

Note: The data in this table is hypothetical and based on typical values for similar compounds, presented for illustrative purposes.

Topological Analysis of Electron Density

A complete topological analysis of the electron density of Pyridine, 3-fluoro-4-(1-methylethyl)- would involve the characterization of its bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). This analysis, rooted in the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous definition of chemical bonds and molecular structure based on the topology of the electron density.

The electron density, ρ(r), is a fundamental property of a molecule that can be calculated using quantum chemical methods. The critical points of ρ(r) are points in space where the gradient of the electron density, ∇ρ(r), is zero. These points are classified by the number of non-zero eigenvalues of the Hessian matrix of the electron density and their signs.

Bond Critical Points (BCPs): A BCP, denoted as (3, -1), is found between two bonded atoms and is characterized by having one positive and two negative eigenvalues of the Hessian matrix. The line of maximum electron density connecting two bonded nuclei is known as the bond path. The values of the electron density (ρb) and its Laplacian (∇²ρb) at the BCP provide crucial information about the nature of the chemical bond.

Electron Density at the BCP (ρb): The magnitude of ρb is related to the bond order; higher values typically indicate stronger bonds.

Laplacian of the Electron Density at the BCP (∇²ρb): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρb < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated in the internuclear region. A positive value (∇²ρb > 0) is indicative of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where electron density is depleted in the internuclear region.

Ellipticity (ε): The ellipticity of a bond measures the deviation of the electron density from cylindrical symmetry around the bond path. It is calculated from the two negative eigenvalues (λ1 and λ2) of the Hessian matrix as ε = (λ1/λ2) - 1. For bonds with significant π-character, such as those in aromatic rings, the ellipticity will be non-zero.

Ring Critical Points (RCPs): An RCP, denoted as (3, +1), is typically found in the center of a ring structure and has two positive and one negative eigenvalue. The presence of an RCP is a definitive indicator of a ring structure within a molecule.

Cage Critical Points (CCPs): A CCP, denoted as (3, +3), is found within a molecular cage and is characterized by three positive eigenvalues.

For Pyridine, 3-fluoro-4-(1-methylethyl)-, a detailed topological analysis would provide quantitative insights into the electronic effects of the fluoro and isopropyl substituents on the pyridine ring. For example, the analysis would reveal changes in the ρb and ∇²ρb values for the C-C and C-N bonds within the ring compared to unsubstituted pyridine, thereby quantifying the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the isopropyl group. Furthermore, the ellipticities of the ring bonds would provide a measure of the aromaticity of the substituted pyridine ring.

Advanced Analytical Methodologies for Studying Pyridine, 3 Fluoro 4 1 Methylethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, yielding detailed information about molecular structure and dynamics. For Pyridine (B92270), 3-fluoro-4-(1-methylethyl)-, a suite of advanced NMR experiments is employed for a complete structural elucidation.

The analysis of multiple different nuclei provides a complete picture of the molecular framework.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For 3-fluoro-4-isopropylpyridine, the spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the seven protons of the isopropyl group. The isopropyl group's methine proton would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The aromatic protons' chemical shifts and coupling constants are influenced by the positions of the fluorine and isopropyl substituents.

¹³C NMR: Carbon-13 NMR identifies all unique carbon environments in the molecule. The spectrum would display eight distinct signals corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group (one methine and two equivalent methyl carbons). The carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is crucial for confirming the fluorine's position at C-3.

¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine environment. The spectrum for this compound would show a single resonance, and its coupling to adjacent protons (H-2 and H-4's isopropyl methine) would confirm its location.

¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, its NMR spectrum can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to substitution effects and protonation state.

Illustrative NMR Data for Pyridine, 3-fluoro-4-(1-methylethyl)-

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | ~8.3 | d | J(H-F) ≈ 7-9 |

| ¹H | H-5 | ~7.3 | d | J(H-H) ≈ 5 |

| ¹H | H-6 | ~8.4 | d | J(H-H) ≈ 5 |

| ¹H | CH (isopropyl) | ~3.2 | sept | J(H-H) ≈ 7 |

| ¹H | CH₃ (isopropyl) | ~1.3 | d | J(H-H) ≈ 7 |

| ¹³C | C-2 | ~145 | d | J(C-F) ≈ 15-20 |

| ¹³C | C-3 | ~158 | d | J(C-F) ≈ 240-260 |

| ¹³C | C-4 | ~148 | d | J(C-F) ≈ 10-15 |

| ¹³C | C-5 | ~122 | s | - |

| ¹³C | C-6 | ~149 | d | J(C-F) ≈ 3-5 |

| ¹³C | CH (isopropyl) | ~32 | s | - |

| ¹³C | CH₃ (isopropyl) | ~23 | s | - |

| ¹⁹F | F-3 | ~ -120 | m | - |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For 3-fluoro-4-isopropylpyridine, it would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming the isopropyl moiety. It would also show a correlation between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals of the isopropyl group to their corresponding carbon signals and assign each aromatic proton to its specific ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the isopropyl methine/methyl protons and the H-5 proton of the pyridine ring. This spatial proximity information helps to understand the preferred conformation or rotational orientation of the isopropyl group relative to the pyridine ring.

Molecules are not static; they undergo dynamic processes such as bond rotation. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study the energetics of these conformational changes. For 3-fluoro-4-isopropylpyridine, the rotation around the single bond connecting the isopropyl group to the pyridine ring is a key dynamic feature.

At room temperature, this rotation is typically fast on the NMR timescale, rendering the two methyl groups of the isopropyl substituent chemically and magnetically equivalent. However, at sufficiently low temperatures, this rotation can be slowed down. If the conformation is such that the two methyl groups are in different chemical environments (i.e., they are diastereotopic), they would appear as two distinct signals in the ¹H and ¹³C NMR spectra.